8-Fluoro-7-methoxyquinoline
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Overview
Description
8-Fluoro-7-methoxyquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a diaza group in the quinoline structure . Another approach involves the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of 8-Fluoro-7-methoxyquinoline may involve large-scale nucleophilic substitution reactions using fluorinating agents and methoxylation reactions. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to carbonyl groups.
Reduction: Reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial, antiviral, and anticancer properties.
Industry: Used in the production of materials with unique properties, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to inhibition or modulation of their activity. This makes it a potent inhibitor of various enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-Fluoro-7-methoxyquinoline include:
- 6-Fluoro-7-methoxyquinoline
- 6-Methoxy-7-fluoroquinoline
- 7-Fluoro-8-methoxyquinoline
Uniqueness
This compound is unique due to the specific positioning of the fluorine and methoxy groups on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8FNO |
---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
8-fluoro-7-methoxyquinoline |
InChI |
InChI=1S/C10H8FNO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3 |
InChI Key |
LCDJLVLWNRQPIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC=N2)C=C1)F |
Origin of Product |
United States |
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